2-(2-Chlorophenyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole 2-(2-Chlorophenyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC1010545
InChI: InChI=1S/C14H9ClN2OS/c15-12-6-2-1-5-11(12)14-17-16-13(18-14)8-7-10-4-3-9-19-10/h1-9H/b8-7+
SMILES: C1=CC=C(C(=C1)C2=NN=C(O2)C=CC3=CC=CS3)Cl
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol

2-(2-Chlorophenyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC1010545

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole -

Specification

Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
IUPAC Name 2-(2-chlorophenyl)-5-[(E)-2-thiophen-2-ylethenyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C14H9ClN2OS/c15-12-6-2-1-5-11(12)14-17-16-13(18-14)8-7-10-4-3-9-19-10/h1-9H/b8-7+
Standard InChI Key DQCZZAJNLLEXIU-BQYQJAHWSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NN=C(O2)/C=C/C3=CC=CS3)Cl
SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C=CC3=CC=CS3)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C=CC3=CC=CS3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator